molecular formula C11H12O4 B1319629 3-Oxo-4-(2-methoxyphenyl)butanoic acid

3-Oxo-4-(2-methoxyphenyl)butanoic acid

Cat. No.: B1319629
M. Wt: 208.21 g/mol
InChI Key: ZQNHWFMOURNJTE-UHFFFAOYSA-N
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Description

3-Oxo-4-(2-methoxyphenyl)butanoic acid is a β-keto acid derivative characterized by a 2-methoxyphenyl substituent at the C4 position. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of protease inhibitors or apoptosis imaging agents . The 2-methoxy group on the phenyl ring introduces electron-donating effects, enhancing solubility via hydrogen bonding and influencing steric interactions in enzymatic or coupling reactions.

Properties

IUPAC Name

4-(2-methoxyphenyl)-3-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-15-10-5-3-2-4-8(10)6-9(12)7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNHWFMOURNJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-Oxo-4-phenylbutanoate (C₁₁H₁₂O₃)

  • Structure : Phenyl group at C4, methyl ester at C1.
  • Molecular Weight : 192.21 g/mol .
  • Key Properties :
    • The phenyl group provides a hydrophobic core, reducing solubility compared to polar substituents like methoxy.
    • Used as a precursor in β-keto acid transformations, such as decarboxylation or condensation reactions.
  • Research Findings : Crystallographic studies (e.g., SHELX refinement ) confirm planar geometry around the ketone, critical for reactivity in nucleophilic additions .

Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate (C₁₁H₉F₃O₃)

  • Structure : 2,4,5-Trifluorophenyl group at C3.
  • Key Properties: Fluorine atoms induce strong electron-withdrawing effects, increasing electrophilicity of the ketone. Kinetic Data: High catalytic efficiency (kcat = 3908 min⁻¹) in enzymatic conversion to 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key antidiabetic intermediate .
  • Applications : Preferred in high-throughput synthesis due to rapid reaction kinetics and compatibility with transaminase/esterase cascades .

4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid (C₁₂H₁₄O₃)

  • Structure : 2,4-Dimethylphenyl group at C4.
  • Molecular Weight : 206.24 g/mol .
  • Key Properties :
    • Methyl groups enhance lipophilicity, reducing aqueous solubility compared to methoxy analogs.
    • Used in polymer chemistry and as a ligand in metal-organic frameworks (MOFs) due to steric bulk .

Ethyl 3-Oxo-4-(triphenylphosphoranylidene)butyrate (C₂₄H₂₃O₃P)

  • Structure : Triphenylphosphoranylidene group at C4.
  • Molecular Weight : 390.42 g/mol .
  • Key Properties :
    • The phosphoranylidene group enables Wittig-like reactivity, forming alkenes via ketone elimination.
    • Acts as a versatile reagent in olefination reactions, particularly in sterically demanding environments .

Comparative Data Table

Compound Name Molecular Formula Substituent (C4) Molecular Weight (g/mol) Key Application/Reactivity Reference
3-Oxo-4-(2-methoxyphenyl)butanoic acid C₁₁H₁₂O₄ 2-Methoxyphenyl 208.21 (calculated) Apoptosis imaging precursors
Methyl 3-oxo-4-phenylbutanoate C₁₁H₁₂O₃ Phenyl 192.21 Organic synthesis intermediates
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate C₁₁H₉F₃O₃ 2,4,5-Trifluorophenyl 246.19 Antidiabetic drug synthesis
4-(2,4-Dimethylphenyl)-4-oxobutanoic acid C₁₂H₁₄O₃ 2,4-Dimethylphenyl 206.24 MOF ligand design
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate C₂₄H₂₃O₃P Triphenylphosphoranylidene 390.42 Olefination reactions

Key Research Findings and Trends

  • Electronic Effects : Methoxy groups enhance solubility and hydrogen-bonding capacity compared to hydrophobic methyl or fluorine substituents .
  • Reactivity : Fluorinated derivatives exhibit superior electrophilicity, enabling efficient enzymatic transformations (e.g., kcat > 3000 min⁻¹ in esterase activity) .
  • Synthetic Utility : Phosphoranylidene-containing analogs are pivotal in constructing complex alkenes, leveraging their Wittig reactivity .

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